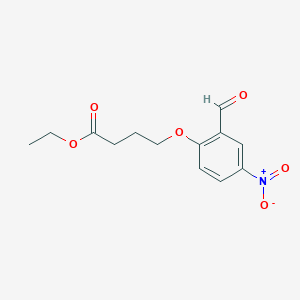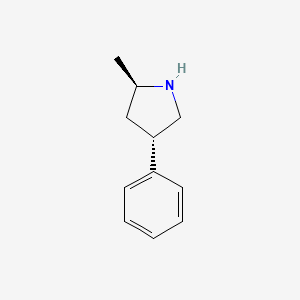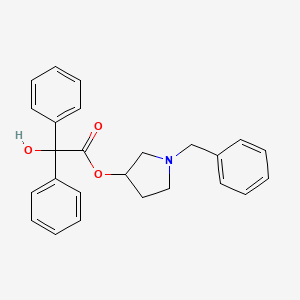
2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C9H10BrN3O2. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It features a hydrazinecarboxamide group attached to a 4-bromophenyl ring, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide typically involves the reaction of 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are generally required for this synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromophenyl ring can also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)hydrazinecarboxamide
- 2-acetyl-N-(4-chlorophenyl)hydrazinecarboxamide
- 2-acetyl-N-(4-nitrophenyl)hydrazinecarboxamide
Uniqueness
2-acetyl-N-(4-bromophenyl)hydrazinecarboxamide is unique due to the presence of both the acetyl and bromophenyl groups, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the acetyl group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
2706-22-1 |
|---|---|
Formule moléculaire |
C9H10BrN3O2 |
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
1-acetamido-3-(4-bromophenyl)urea |
InChI |
InChI=1S/C9H10BrN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Clé InChI |
LGDHJSPNMUZUAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-Methoxybenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8305227.png)
![7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine](/img/structure/B8305230.png)
![3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole](/img/structure/B8305234.png)


![3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide](/img/structure/B8305258.png)

